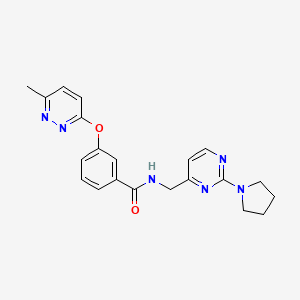

3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Description

3-((6-Methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a benzamide derivative characterized by a pyridazine-ether linkage and a pyrrolidinyl-substituted pyrimidine moiety.

Properties

IUPAC Name |

3-(6-methylpyridazin-3-yl)oxy-N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6O2/c1-15-7-8-19(26-25-15)29-18-6-4-5-16(13-18)20(28)23-14-17-9-10-22-21(24-17)27-11-2-3-12-27/h4-10,13H,2-3,11-12,14H2,1H3,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGZIWMYWHMREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NCC3=NC(=NC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Pyridazinyl Intermediate: The synthesis begins with the preparation of the 6-methylpyridazin-3-yl intermediate. This can be achieved through the reaction of 3-chloropyridazine with methylamine under reflux conditions.

Coupling with Benzamide: The pyridazinyl intermediate is then coupled with a benzamide derivative. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Introduction of the Pyrimidinyl Group: The final step involves the introduction of the pyrimidinyl group. This can be done through a nucleophilic substitution reaction where the pyridazinyl-benzamide intermediate reacts with 2-(pyrrolidin-1-yl)pyrimidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidinyl ring. Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate these reactions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or neutral conditions.

Reduction: NaBH₄ in methanol or ethanol.

Substitution: NaH in dimethylformamide (DMF) or KOtBu in tetrahydrofuran (THF).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with specific biological targets, including enzymes and receptors involved in various diseases.

Potential Targets:

- Kinases: Compounds with similar structures have been shown to inhibit kinase activity, which plays a crucial role in cancer cell proliferation.

- Neurotransmitter Receptors: The presence of the pyrrolidine group suggests possible interactions with neurotransmitter systems, indicating potential applications in treating neurological disorders.

Anticancer Activity

Research indicates that compounds structurally related to 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide exhibit significant anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and modulation of apoptotic pathways.

Case Studies:

- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of related compounds that showed promising results against breast cancer cell lines .

Antimicrobial Activity

The compound's unique structure may also confer antimicrobial properties. Preliminary studies suggest that it could inhibit the growth of certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Research Findings:

- In vitro tests revealed that derivatives of this compound exhibited activity against Gram-positive bacteria, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The pyridazinyl and pyrimidinyl moieties may facilitate binding to these targets, leading to modulation of their activity. This interaction can trigger a cascade of biochemical events, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with other benzamide derivatives, particularly those featuring heterocyclic substituents. Key analogs include:

- 2-Chloro-N-(2-pyridin-4-ylpyrimidin-4-yl)benzamide (478039-51-9) : Substitutes the pyridazine-ether group with a chloro-phenyl and pyridinylpyrimidine moiety .

- 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-oxo-4H-1,4-benzoxazin-6-yl)piperazine-1-carboxamide (866137-49-7) : Replaces the pyridazine with a trifluoromethylpyridine and incorporates a piperazine-carboxamide linker .

Key Structural Differences :

- The target compound’s 6-methylpyridazine-ether group may enhance metabolic stability compared to chloro or trifluoromethyl substituents.

- The pyrrolidinyl-pyrimidine side chain could improve solubility relative to pyridinylpyrimidine or benzoxazine groups due to its basic nitrogen.

Hypothetical Pharmacological Properties

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

- Kinase Inhibition : Pyrimidine and pyridazine motifs are common in kinase inhibitors (e.g., EGFR, VEGFR). The pyrrolidinyl group may confer selectivity for specific kinases, as seen in analogs like 478039-51-9, which likely targets tyrosine kinases .

- Solubility and Bioavailability: The pyrrolidinyl group’s basicity may improve aqueous solubility compared to non-polar substituents (e.g., chloro or trifluoromethyl groups in 866137-49-7).

Data Table: Structural and Hypothetical Property Comparison

Biological Activity

3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the treatment of various cancers and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant research findings.

The compound's molecular formula is , with a molecular weight of approximately 276.33 g/mol. The structural characteristics include a pyridazine ring, a pyrrolidine ring, and an amide functional group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N4O2 |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | This compound |

| InChI Key | WJXOQVBLQLLGGY-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cancer progression and neurological functions. Research indicates that it may inhibit specific protein kinases that are crucial for tumor cell proliferation.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated inhibitory effects on several cancer cell lines:

- K562 (Chronic Myelogenous Leukemia) : IC50 values were found to be around 2.27 µM.

- HL-60 (Promyelocytic Leukemia) : IC50 values were approximately 1.42 µM.

These findings suggest significant antiproliferative activity against leukemia cells, indicating its potential use in targeted cancer therapy .

Neuroprotective Effects

In addition to its anticancer properties, the compound has been explored for neuroprotective effects. It is believed to modulate neurotransmitter systems and may protect against neurodegenerative processes by inhibiting oxidative stress pathways .

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis and cell cycle arrest at the G2/M phase, effectively preventing cell division in cancerous cells .

- Kinase Inhibition Assays : The compound was evaluated for its ability to inhibit Bcr–Abl1 kinase activity, a critical target in chronic myeloid leukemia therapies. Results indicated moderate to high inhibition rates, further validating its therapeutic potential .

Q & A

Q. What synthetic routes are commonly employed to prepare 3-((6-methylpyridazin-3-yl)oxy)-N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving:

- Step 1 : Condensation of 6-methylpyridazin-3-ol with a benzamide intermediate under Mitsunobu conditions (e.g., using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .

- Step 2 : Coupling the pyrimidine core (2-(pyrrolidin-1-yl)pyrimidin-4-yl)methylamine with the benzamide moiety via amide bond formation, typically using EDCI/HOBt or DCC as coupling agents .

- Purification : Column chromatography (e.g., silica gel, eluent: chloroform/methanol) or recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Assign peaks to confirm regioselectivity (e.g., pyridazine C-O vs. pyrimidine N-methyl groups). Reference residual DMSO-d6 at 2.50 ppm (1H) and 39.52 ppm (13C) .

- HRMS : Use electrospray ionization (ESI) to verify molecular ion [M+H]+ with <2 ppm error .

- FTIR : Identify key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, ether C-O ~1250 cm⁻¹) .

Q. How can solubility and stability be assessed for formulation studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) and measure concentrations via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor impurities using LC-MS .

Advanced Research Questions

Q. How can regioselectivity challenges in pyridazine-pyrimidine coupling be addressed?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict reactive sites on pyridazine and pyrimidine rings .

- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) to direct coupling to the desired oxygen site .

- Catalytic Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling efficiency .

Q. What strategies optimize biological activity screening against kinase targets?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization (FP) assays to measure IC50 values for kinase inhibition (e.g., EGFR, Abl1) .

- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays, comparing results to imatinib as a positive control .

- SAR Analysis : Modify the pyrrolidine or benzamide substituents and correlate changes with activity .

Q. How can impurity profiles be controlled during scale-up synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement real-time monitoring via inline FTIR to detect intermediates and byproducts .

- Chromatography : Use preparative HPLC (C18 column, gradient elution) to isolate major impurities (e.g., dealkylated byproducts) .

- QbD Approach : Design experiments (DoE) to identify critical process parameters (e.g., temperature, solvent ratio) affecting purity .

Q. What computational tools predict metabolic stability and toxicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.